N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,4,5-trimethylbenzenesulfonamide
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Description
The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of a 4-methoxyphenyl group suggests it might have similar properties to other compounds with this group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, Schiff base compounds can be synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .Scientific Research Applications
Anticancer Potential
The title compound has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxic activity against breast cancer cells by inhibiting the estrogen receptor alpha (ERα). Molecular docking studies revealed that the compound exhibited a more negative binding free energy than tamoxifen, a well-known anticancer drug. This suggests that it could be developed as a promising candidate for breast cancer treatment .
Hybrid Compound Synthesis
The title compound belongs to the chalcone-salicylate class of hybrid compounds. It was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Additionally, computational methods, including molecular docking and MD simulation, were employed to explore its potency against breast cancer. The compound’s ERα inhibition activity makes it an interesting candidate for further development .
Imine Formation
The compound can be synthesized via imine formation. A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol yields the pure imine form of the compound. This method provides a straightforward route for its preparation .
Crystal Structure Determination
The title compound has been structurally characterized using elemental analysis, MS, 1H NMR, and single crystal X-ray diffraction. It crystallizes in the monoclinic system and exhibits specific spatial arrangements. Such crystallographic studies contribute to our understanding of its properties and behavior .
properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14-10-16(3)19(11-15(14)2)26(23,24)21-13-20(4,22)12-17-6-8-18(25-5)9-7-17/h6-11,21-22H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETOLJYVXPRQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,4,5-trimethylbenzenesulfonamide |
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